4-(cyclohexylamino)-N-methyl-3-nitro-N-phenylbenzamide
Overview
Description
4-(Cyclohexylamino)-N-methyl-3-nitro-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexylamino group, a nitro group, and a phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylamino)-N-methyl-3-nitro-N-phenylbenzamide typically involves multiple steps. One common method starts with the nitration of N-methyl-N-phenylbenzamide to introduce the nitro group at the 3-position. This is followed by the introduction of the cyclohexylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-N-methyl-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and cyclohexylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(cyclohexylamino)-N-methyl-3-amino-N-phenylbenzamide.
Scientific Research Applications
4-(Cyclohexylamino)-N-methyl-3-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(cyclohexylamino)-N-methyl-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features.
N-methyl-N-phenylbenzamide: A simpler benzamide without the nitro and cyclohexylamino groups.
3-nitro-N-phenylbenzamide: A benzamide with only the nitro group.
Uniqueness
4-(Cyclohexylamino)-N-methyl-3-nitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its lipophilicity, while the nitro group contributes to its redox activity.
Properties
IUPAC Name |
4-(cyclohexylamino)-N-methyl-3-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(17-10-6-3-7-11-17)20(24)15-12-13-18(19(14-15)23(25)26)21-16-8-4-2-5-9-16/h3,6-7,10-14,16,21H,2,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMYTADQCITNQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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